molecular formula C40H54N8O7 B608410 Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe) CAS No. 122211-29-4

Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)

Cat. No. B608410
M. Wt: 758.92
InChI Key: IEENMDADGAZPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 156373 is an oxytocin antagonist from Streptomyces silvensis.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques : Research has demonstrated novel methods for synthesizing related diketopiperazines, which includes compounds like Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe). These methods involve coupling reactions and cyclization processes that are crucial for the synthesis of these biologically active compounds (Campo et al., 2009).

  • Inhibition of Virulence Factors : Studies have shown that similar cyclic dipeptides can inhibit the production of virulence factors like cholera toxin and toxin-coregulated pilus in Vibrio cholerae, indicating potential applications in controlling bacterial virulence (Bina & Bina, 2010).

  • Identification in Food Products : Proline-based diketopiperazines, closely related to Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe), have been identified in roasted coffee, suggesting their significance in food chemistry and potential impacts on flavor or health properties (Ginz & Engelhardt, 2000).

Medicinal Chemistry and Pharmacology

  • Design of Therapeutic Peptides : Novel cyclic analogues of related peptides have been designed based on their biological activities, such as thrombin receptor activation, suggesting applications in the development of therapeutic agents (Alexopoulos et al., 2001).

  • Immunosuppressive Properties : Certain cyclic peptides, including those with structural similarities to Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe), have shown potent immunosuppressive activity, indicating potential uses in immunotherapy or transplant medicine (Morita et al., 1997).

  • Inhibition of Topoisomerase I : Cyclo(pro-phe) has been found to inhibit DNA topoisomerase I, suggesting that similar compounds could have applications in cancer therapy or as tools in molecular biology (Rhee, 2002).

Structural and Biofunctional Studies

  • Structural Analysis : Research has provided insights into the structural aspects of similar cyclic peptides, which is crucial for understanding their biofunctional properties and potential applications in drug design (Bojarska et al., 2022).

  • Antitumor and Apoptotic Effects : Studies have indicated that cyclic dipeptides like cyclo(Phe-Pro) can induce apoptosis in cancer cells, hinting at their potential use in cancer therapy (Brauns et al., 2005).

properties

CAS RN

122211-29-4

Product Name

Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)

Molecular Formula

C40H54N8O7

Molecular Weight

758.92

IUPAC Name

16,24-dibenzyl-13-(sec-butyl)-14-hydroxy-25-methyloctadecahydro-2H,12H-dipyridazino[1,6-a:1',6'-d]pyrrolo[1,2-j][1,4,7,10,13,16]hexaazacyclooctadecine-6,12,15,18,23,26(6aH)-hexaone

InChI

InChI=1S/C40H54N8O7/c1-4-26(2)34-40(54)47-32(19-12-22-42-47)39(53)46-31(18-11-21-41-46)37(51)44(3)33(25-28-16-9-6-10-17-28)38(52)45-23-13-20-30(45)35(49)43-29(36(50)48(34)55)24-27-14-7-5-8-15-27/h5-10,14-17,26,29-34,41-42,55H,4,11-13,18-25H2,1-3H3,(H,43,49)

InChI Key

IEENMDADGAZPAM-UHFFFAOYSA-N

SMILES

CCC(C1C(N2C(C(N3C(C(N(C)C(Cc4ccccc4)C(N5CCCC5C(NC(Cc6ccccc6)C(N1O)=O)=O)=O)=O)CCCN3)=O)CCCN2)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 156373;  L-156373;  L156373; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)
Reactant of Route 2
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)
Reactant of Route 3
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)
Reactant of Route 4
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)
Reactant of Route 5
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)
Reactant of Route 6
Cyclo(pro-phe-N-OH-ile-piperazinyl-piperazinyl-N-Me-D-phe)

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